7-Allyl-6-hydroxy-1-indanon

Übersicht

Beschreibung

7-Allyl-6-hydroxy-1-indanone is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Allyl-6-hydroxy-1-indanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Allyl-6-hydroxy-1-indanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomassenforschung und Thermodynamische Studien

7-Allyl-6-hydroxy-1-indanon wurde auf seine thermodynamische Stabilität und sein Potenzial als Biomassen-basierter Stoff untersucht. Untersuchungen zeigen, dass Verbindungen wie 7-Hydroxy-1-indanon starke intramolekulare Wasserstoffbrückenbindungen aufweisen, die zu ihrer thermodynamischen Stabilität beitragen . Diese Eigenschaft ist entscheidend für die Entwicklung von Bio-Öl-Zusammensetzungsmodellen und für die Kontrolle experimenteller Untersuchungen, die darauf abzielen, werthaltige chemische Produkte aus Biomasse zu gewinnen .

Medizinische Chemie: Antitumormittel

In der medizinischen Chemie wurden Derivate des Indanons, wie z. B. This compound, synthetisiert und auf ihre Antitumoreigenschaften hin untersucht. Diese Verbindungen haben sich als potenziell wirksam bei der Hemmung des Tumorzellwachstums erwiesen, was sie zu Kandidaten für weitere Forschung als neuartige Antitumormittel macht .

Landwirtschaft: Synthese von bioaktiven Verbindungen

Der Indanon-Kern ist ein wichtiger Bestandteil vieler bioaktiver Naturstoffe. Annellierungsreaktionen mit 1-Indanonen, die strukturell mit this compound verwandt sind, wurden zur Synthese von Verbindungen mit Anwendungen in der Landwirtschaft verwendet, z. B. Insektizide, Fungizide und Herbizide .

Materialwissenschaften: Energetische und strukturelle Analyse

Es wurden Studien zu den energetischen und strukturellen Eigenschaften von Indanon-Derivaten durchgeführt, die für die Materialwissenschaften relevant sind. Die aus solchen Studien gewonnenen Daten sind bedeutsam für die Vorhersage der Eigenschaften verwandter Verbindungen und für die Produktion von chemischen Produkten aus Biomasse .

Umweltwissenschaften: Analyse von Biomassen-basierten Verbindungen

Die Umweltwissenschaften profitieren von der Analyse von Biomassen-basierten Verbindungen wie 7-Hydroxy-1-indanon. Die thermodynamischen Daten und Strukturstudien dieser Verbindungen tragen zur Umweltforschung bei, insbesondere zur Entwicklung von nachhaltigen Materialien und Energiequellen .

Energieproduktion: Vorhersage der Bio-Öl-Zusammensetzung

Die thermodynamischen Eigenschaften von Indanon-Derivaten sind auch für die Energieproduktion relevant. Die Stabilitäts- und Energiedaten dieser Verbindungen helfen bei der Vorhersage der Zusammensetzung von Bio-Ölen, die für die Biomassenenergieforschung wichtig sind .

Lebensmittelindustrie: Biologische Aktivität und Synthese

Indanon-Derivate wurden auf ihre breite Palette an biologischen Aktivitäten untersucht, zu denen auch potenzielle Anwendungen in der Lebensmittelindustrie gehören. Ihre Synthese und Funktionalisierung führt zu Verbindungen, die aufgrund ihrer antimikrobiellen und anderer vorteilhafter Eigenschaften als Zusatzstoffe oder Konservierungsmittel verwendet werden könnten .

Kosmetik: Hydrogel-Anwendungen

Hydrogels, die Biopolymere wie this compound enthalten, können in kosmetischen Formulierungen verwendet werden. Diese Hydrogels werden topisch für die Haut- und Haarpflege angewendet, da sie eine hohe Wasseraufnahmefähigkeit und bioadhäsive Eigenschaften haben .

Biologische Aktivität

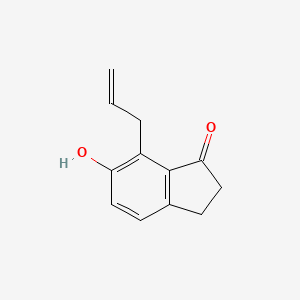

7-Allyl-6-hydroxy-1-indanone (CAS No. 320574-77-4) is a compound belonging to the indanone family, characterized by a bicyclic structure that includes an allyl group and a hydroxyl group. This unique configuration endows it with potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₂O₂

- Molecular Weight : 188.22 g/mol

- Structural Features :

- Indanone core structure

- Hydroxyl group at the 6-position

- Allyl group at the 7-position

Biological Activities

Research into the biological activities of 7-allyl-6-hydroxy-1-indanone suggests several promising areas:

1. Anticancer Properties

Studies indicate that compounds similar to 7-allyl-6-hydroxy-1-indanone exhibit significant antiproliferative effects against various cancer cell lines. For instance, indanone derivatives have been reported to inhibit tubulin polymerization, which is critical for cancer cell division. A related compound demonstrated an IC50 value between 0.17–0.6 µM against multiple human cancer cell lines, including HeLa and A549 cells .

2. Anti-inflammatory Effects

The presence of the hydroxyl group may enhance the compound's ability to modulate inflammatory pathways. Similar indanones have shown anti-inflammatory properties in vitro, suggesting that 7-allyl-6-hydroxy-1-indanone could be explored for therapeutic applications in inflammatory diseases.

3. Antioxidant Activity

Compounds with indanone structures are known for their antioxidant capabilities, which can protect cells from oxidative stress. This activity is particularly important in preventing cellular damage associated with chronic diseases.

The mechanism of action for 7-allyl-6-hydroxy-1-indanone involves interactions with key biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cholinesterases, which are vital in neurodegenerative disease treatment, such as Alzheimer’s disease.

- Tubulin Interaction : The compound may interfere with microtubule dynamics by binding to tubulin, thus affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological activities associated with structural variations within the indanone class:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Hydroxy-1-indanone | Hydroxyl group at position 6 | Inhibitory activity against cholinesterases |

| 5-Hydroxy-1-indanone | Hydroxyl group at position 5 | Antioxidant properties |

| 7-Methyl-6-hydroxy-1-indanone | Methyl group at position 7 | Antimicrobial activity |

| 7-Allyl-6-hydroxy-1-indanone | Allyl and hydroxyl groups | Potential anticancer and anti-inflammatory effects |

Case Studies and Research Findings

Several studies provide insights into the biological activities of related indanones:

- Antiproliferative Activity : Research has demonstrated that certain indanones can effectively block tubulin polymerization, leading to cytotoxic effects on multidrug-resistant cancer cells with IC50 values as low as µM .

- Inhibition Studies : A study indicated that derivatives of indanones possess significant inhibitory effects on enzymes involved in metabolic pathways, showcasing their potential as drug candidates for various diseases .

- Natural Product Analogues : Investigations into naturally occurring indanones suggest that synthetic analogues like 7-allyl-6-hydroxy-1-indanone could mimic beneficial properties found in plants known for their medicinal uses.

Eigenschaften

IUPAC Name |

6-hydroxy-7-prop-2-enyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-9-10(13)6-4-8-5-7-11(14)12(8)9/h2,4,6,13H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEZHGHBZJSUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC2=C1C(=O)CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670642 | |

| Record name | 6-Hydroxy-7-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320574-77-4 | |

| Record name | 6-Hydroxy-7-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.